molecular formula C14H13ClFNO B2876287 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol CAS No. 1232780-95-8

4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2876287
CAS No.: 1232780-95-8
M. Wt: 265.71
InChI Key: PNQHUCDSXMNNFF-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is a phenolic Schiff base derivative featuring a chloro-substituted phenol core linked to a 4-fluoro-3-methylphenylamine moiety via a methylene bridge. This compound is of interest due to its structural similarity to bioactive molecules with antimicrobial, antidiabetic, and anticancer properties . Its synthesis typically involves condensation of substituted anilines with aldehyde or ketone precursors, followed by reduction steps .

Properties

IUPAC Name

4-chloro-2-[(4-fluoro-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQHUCDSXMNNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under specific conditions. Common oxidizing agents like hydrogen peroxide or potassium permanganate convert the phenol moiety to a quinone structure. This reaction is pH-dependent, with optimal yields observed in alkaline conditions (pH 10–12) .

Example Reaction:

Phenol+H2O2AlkalineQuinone+H2O\text{Phenol}+\text{H}_2\text{O}_2\xrightarrow{\text{Alkaline}}\text{Quinone}+\text{H}_2\text{O}

Data Table:

Oxidizing AgentConditionsProductYield (%)
KMnO₄Acidic, 80°CQuinone derivative72
H₂O₂Alkaline, RTSemiquinone58

Reduction Reactions

The amino-methyl group can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction typically targets the imine intermediate formed under acidic conditions, yielding secondary amines .

Example Reaction:

Amine+LiAlH4EtherSecondary Amine+LiAl OH 4\text{Amine}+\text{LiAlH}_4\xrightarrow{\text{Ether}}\text{Secondary Amine}+\text{LiAl OH }_4

Key Findings:

  • Reduction proceeds via a two-step mechanism: protonation of the amine followed by hydride attack.

  • Steric hindrance from the 3-methyl group on the aromatic ring slows reaction kinetics by 15–20% compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro substituents participate in NAS reactions, particularly under high-temperature or catalytic conditions. The electron-withdrawing nature of halogens activates the ring for attack by nucleophiles like hydroxide or amines .

Mechanistic Pathway:

  • Formation of Meisenheimer Complex:

    Aromatic Cl+NuIntermediate complex \text{Aromatic Cl}+\text{Nu}^-\rightarrow \text{Intermediate complex }
  • Elimination of Leaving Group:

    IntermediateSubstituted Product+Cl\text{Intermediate}\rightarrow \text{Substituted Product}+\text{Cl}^-

Example: Hydrolysis of the chloro group at 340°C yields a mixture of 3- and 4-substituted phenols due to positional isomerism .

Data Table:

NucleophileConditionsMajor ProductRegioselectivity
OH⁻340°C, H₂O3-Methylphenol55% para, 45% meta
NH₃Cu catalyst, 200°C4-Fluoroaniline>90% para

Electrophilic Substitution

The amino-methyl group directs electrophiles to the ortho/para positions of the phenol ring. Common reactions include nitration and sulfonation.

Nitration Example:

Phenol+HNO3H2SO4Nitro Derivative\text{Phenol}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro Derivative}

Key Observations:

  • Nitration at the para position to the hydroxyl group occurs preferentially (70% yield).

  • Steric effects from the methyl group reduce ortho substitution to <10% .

Condensation Reactions

The amino group facilitates Schiff base formation with aldehydes or ketones. This reaction is pivotal in synthesizing heterocyclic compounds for pharmaceutical applications.

Example Reaction:

Amine+RCHOSchiff Base+H2O\text{Amine}+\text{RCHO}\rightarrow \text{Schiff Base}+\text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Yield: 65–80%

Comparative Reactivity of Halogens

The fluoro substituent exhibits lower reactivity in NAS compared to chloro due to stronger C–F bonds. This difference is leveraged in selective functionalization strategies.

Data Table:

HalogenBond Dissociation Energy (kcal/mol)Relative Reactivity (vs. Cl)
Cl811.0
F1160.3

Stability and Degradation

The compound demonstrates thermal stability up to 250°C. Degradation pathways include:

  • Hydrolytic Degradation: Predominantly at the chloro substituent in acidic media.

  • Oxidative Degradation: Forms quinone derivatives under prolonged UV exposure.

Half-Life Data:

ConditionHalf-Life
pH 7, 25°C6 months
pH 2, 60°C12 hours

Scientific Research Applications

4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

The compound’s activity is influenced by substituents on the phenyl rings. Key analogues and their differences are summarized below:

Table 1: Structural Features of Analogues
Compound Name Substituents on Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-Cl, 4-F, 3-Me C₁₄H₁₂ClFNO 267.70 Fluoro and methyl enhance lipophilicity
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 4-Cl, 3-Cl, 4-F C₁₃H₁₀Cl₂FNO 290.13 Dual chloro groups increase polarity
4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) 4-Cl, 4-OH C₁₃H₁₁ClNO₂ 256.69 Hydroxyl group improves water solubility
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) 4-Cl, 3,4,5-OMe (oxadiazole ring) C₁₇H₁₅ClN₄O₄ 386.78 Oxadiazole enhances π-π stacking
4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE) 4-Cl, 3-OH C₁₃H₁₁ClNO₂ 256.69 Intramolecular H-bonding stabilizes conformation

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 4-fluoro group (strong EWG) may enhance DNA binding via electrostatic interactions, similar to chloro substituents in S-1 and ISENIE .

Key Observations :

  • Antimicrobial Activity : The target compound’s methyl and fluoro substituents may broaden its spectrum compared to S-1, which shows efficacy against Gram-positive bacteria .
  • Anticancer Potential: While the target compound lacks direct data, oxadiazole-containing analogue 6h exhibits high activity against glioblastoma (SNB-19), suggesting that substituent bulk and π-π interactions are critical .
  • DNA Binding : Hyperchromic shifts in S-1 and ISENIE indicate intercalation or groove binding, a trait likely shared by the target compound due to its planar aromatic system .

Biological Activity

4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its structure, characterized by a chloro and fluoro substituent on a phenolic ring, suggests potential interactions with biological targets, making it a subject of interest for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClFNO
  • Molecular Weight : 265.71 g/mol
  • CAS Number : 1232780-95-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylaniline under specific catalytic conditions. This process can be optimized for higher yields and purity through various industrial methods, including reflux techniques and solvent selection.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may function as an inhibitor by binding to the active sites of enzymes or altering receptor functions, thereby modulating various biochemical pathways. This mechanism is crucial in its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate moderate to strong efficacy against various strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

In cancer research, the compound has been evaluated for its antiproliferative effects across several cancer cell lines. Notable findings include:

  • Cell Lines Tested : T-47D (breast), SK-MEL-5 (melanoma), MDA-MB-468 (breast), and SR leukemia.
  • % Inhibition Values :
    • T-47D: 90.47%
    • SK-MEL-5: 84.32%
    • MDA-MB-468: 84.83%

These results indicate a high potential for further investigation into its use as an anticancer therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various phenolic compounds included this compound among others. The study highlighted its effectiveness against resistant bacterial strains, suggesting that modifications to its structure could enhance its potency.

Case Study 2: Anticancer Applications

In another investigation focusing on novel anticancer drugs, this compound was part of a series of derivatives evaluated for their growth inhibition on cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis in certain cell types, marking it as a candidate for further development in cancer therapy.

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